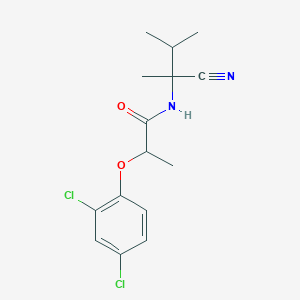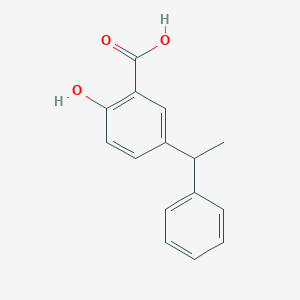
2-hydroxy-5-(1-phenylethyl)benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Phenylethyl)salicylic acid: is an organic compound that belongs to the class of salicylic acids It is characterized by the presence of a phenylethyl group attached to the fifth position of the salicylic acid molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Phenylethyl)salicylic acid typically involves the esterification of salicylic acid with phenylethyl alcohol. A common method employs a catalyst such as zinc triflate (Zn(OTf)2) to facilitate the esterification reaction . The reaction conditions often include heating the reactants in an appropriate solvent under reflux to achieve the desired product.
Industrial Production Methods: Industrial production of 5-(1-Phenylethyl)salicylic acid may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: 5-(1-Phenylethyl)salicylic acid undergoes various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenylethyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring of the salicylic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of ethyl-substituted salicylic acid.
Substitution: Formation of halogenated or nitrated salicylic acid derivatives.
科学研究应用
Chemistry: 5-(1-Phenylethyl)salicylic acid is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an anti-inflammatory and antioxidant agent. It has shown promise in modulating immune responses and reducing oxidative stress .
Medicine: The compound’s potential therapeutic applications include its use as an anti-cancer agent. Studies have demonstrated its efficacy in inhibiting the growth of cancer cells and inducing apoptosis .
Industry: In the industrial sector, 5-(1-Phenylethyl)salicylic acid is used in the formulation of pharmaceuticals and cosmetics. Its properties make it suitable for use in topical treatments for skin conditions.
作用机制
The mechanism of action of 5-(1-Phenylethyl)salicylic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . By blocking COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects. Additionally, it has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .
相似化合物的比较
Salicylic Acid: A well-known compound used in acne treatment and as an anti-inflammatory agent.
Phenyl Salicylate: Used in sunscreens and as an antiseptic.
Acetylsalicylic Acid (Aspirin): Widely used as an analgesic and anti-inflammatory drug.
Uniqueness: 5-(1-Phenylethyl)salicylic acid is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This structural modification enhances its potential as an anti-cancer and anti-inflammatory agent compared to its analogs.
属性
CAS 编号 |
114810-60-5 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
2-hydroxy-5-(1-phenylethyl)benzoic acid |
InChI |
InChI=1S/C15H14O3/c1-10(11-5-3-2-4-6-11)12-7-8-14(16)13(9-12)15(17)18/h2-10,16H,1H3,(H,17,18) |
InChI 键 |
MSOVRVJXGBFBNF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(=O)O |
规范 SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


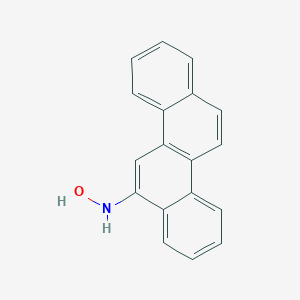
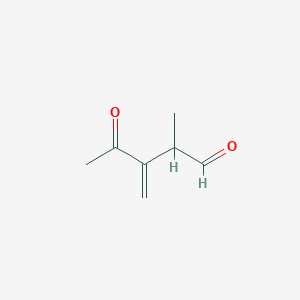


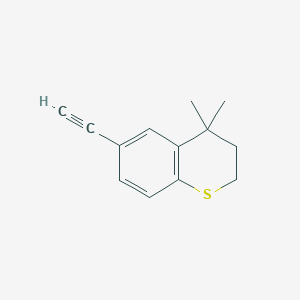
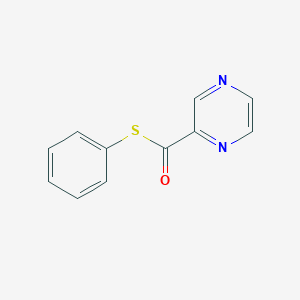
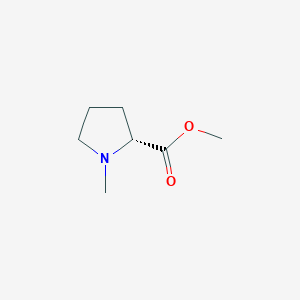
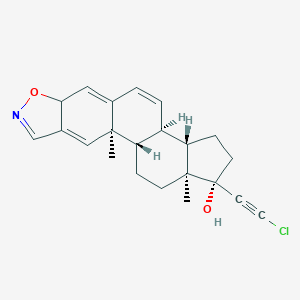
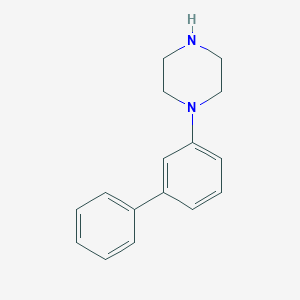

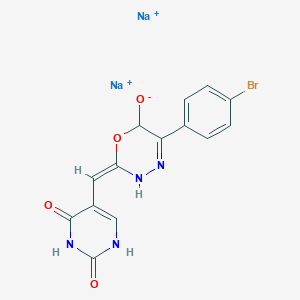

![1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B53543.png)
